6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol
Description
Properties
IUPAC Name |
6-[(4-bromophenyl)-pyrrolidin-1-ylmethyl]-1,3-benzodioxol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c19-13-5-3-12(4-6-13)18(20-7-1-2-8-20)14-9-16-17(10-15(14)21)23-11-22-16/h3-6,9-10,18,21H,1-2,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHAVYWPOCSGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)Br)C3=CC4=C(C=C3O)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,3-Benzodioxol Core
The 1,3-benzodioxol moiety is typically synthesized via cyclization of catechol derivatives. A common approach involves reacting 3,4-dihydroxybenzaldehyde with diethyl oxalate under acidic conditions to form the dioxolane ring . Alternatively, methylenedioxy bridge formation can be achieved using dibromomethane or dichloromethane in the presence of a base such as potassium carbonate . For the target compound, the hydroxyl group at position 5 necessitates protective strategies during subsequent steps.
Protective Group Strategies :
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Silylation : The 5-hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous DMF with imidazole as a base, yielding the silyl ether derivative . This prevents unwanted side reactions during alkylation or amination.
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Benzylation : Benzyl bromide in acetone with K₂CO₃ provides an alternative protective route, though deprotection later requires catalytic hydrogenation .
Deprotection and Final Product Isolation
After introducing the substituent, the protective group on the 5-hydroxyl is removed:
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Desilylation : Tetrabutylammonium fluoride (TBAF) in THF cleaves the TBDMS group .
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Debenzylation : Hydrogenolysis with Pd/C in methanol under H₂ gas .
Purification :
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Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) resolves the product .
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Crystallization : Ethanol/water mixtures (7:3) yield high-purity crystals .
Analytical Characterization
Spectroscopic Validation :
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NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 6.85 (s, 1H, aromatic), δ 4.25 (s, 2H, dioxolane), δ 3.50 (m, 4H, pyrrolidinyl) .
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LC-MS/MS : Molecular ion [M+H]⁺ at m/z 404.1 (calculated 404.08) .
Purity Assessment :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 62 | 95 | Scalable, fewer steps | Requires acidic conditions |
| Reductive Amination | 58 | 97 | Mild conditions, better functional group tolerance | Longer reaction times |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Medicinal Chemistry
6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol has been investigated for its pharmacological properties. Its structure suggests potential interactions with various biological targets:
- Neuropharmacology : The compound's structural features may allow it to interact with neurotransmitter systems, making it a candidate for studies related to neurodegenerative diseases and psychiatric disorders.
- Anti-inflammatory Activity : Preliminary studies indicate that compounds within the benzodioxole family exhibit anti-inflammatory properties, suggesting that this compound may also have therapeutic potential in inflammatory conditions.
Cosmetic Formulations
The compound has been explored for use in cosmetic products due to its beneficial properties:
- Skin Care : Its potential antioxidant and anti-inflammatory effects make it suitable for formulations aimed at improving skin health and appearance. Studies have shown that benzodioxoles can enhance skin hydration and elasticity.
- Stability and Efficacy : Research on cosmetic formulations indicates that incorporating such compounds can improve the stability and efficacy of topical products. For instance, formulations using this compound could be designed to optimize skin penetration and bioavailability.
Analytical Chemistry
The unique chemical structure of 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol also makes it a subject of interest in analytical chemistry:
- Detection Methods : Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the compound in various matrices, ensuring quality control in pharmaceutical and cosmetic applications.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar benzodioxole derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote cell survival through modulation of oxidative stress pathways.
Case Study 2: Cosmetic Formulation Development
In a comparative study of various cosmetic formulations containing different benzodioxole derivatives, researchers found that those with 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol exhibited superior moisturizing properties and skin compatibility compared to control formulations lacking this ingredient.
Mechanism of Action
The mechanism of action of 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Chlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol
- 6-[(4-Fluorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol
- 6-[(4-Methylphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol
Uniqueness
6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Biological Activity
The compound 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol , also known by its CAS number 439108-76-6, is a synthetic organic compound characterized by its unique molecular structure, which includes a benzodioxole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C18H18BrNO3
- Molecular Weight : 376.24 g/mol
- Boiling Point : Approximately 485.9 °C (predicted)
- Density : 1.518 g/cm³ (predicted)
- pKa : 9.76 (predicted) .
Pharmacological Profile
Research indicates that 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol exhibits various biological activities, notably in the realms of neuropharmacology and potential therapeutic applications.
- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant effects, potentially influencing serotonin and norepinephrine levels in the brain. This aligns with findings from similar benzodioxole derivatives that have shown monoaminergic activity.
- Anticancer Properties : Some investigations have indicated that compounds with similar structures possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.
- CNS Activity : The presence of the pyrrolidine ring suggests potential interactions with central nervous system receptors, which may lead to anxiolytic or sedative effects.
Study 1: Antidepressant Effects
A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depression-like behaviors compared to control groups. The mechanism was hypothesized to involve increased serotonin availability in synaptic clefts.
Study 2: Anticancer Activity
In vitro studies using various cancer cell lines showed that the compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM. The mechanism was attributed to cell cycle arrest and induction of apoptosis.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol?
Methodological Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution, cyclization, and purification. For example:
- Key Steps :
- Intermediate Preparation : React 4-bromobenzaldehyde with pyrrolidine under reductive amination conditions (e.g., NaBH₃CN) to form the pyrrolidinylmethyl-bromophenyl intermediate.
- Benzodioxol Coupling : Use a Mannich reaction or Friedel-Crafts alkylation to couple the intermediate with 1,3-benzodioxol-5-ol.
- Cyclization : Phosphorus oxychloride (POCl₃) at 120°C has been effective for cyclizing similar heterocyclic compounds .
- Optimization : Adjust solvent polarity (e.g., DMF or THF) and stoichiometric ratios to improve yield (reported 60-75% for analogous compounds) .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolves crystal structure and stereochemistry. For example, XRD confirmed bond angles and torsion angles in a related pyrazoline derivative .
- NMR Spectroscopy :
- IR Spectroscopy : Detect functional groups like C=N (1591 cm⁻¹) and C-O (1261 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary pharmacological screening of this compound?
Methodological Answer:
- Antimicrobial Activity :
- Anticancer Screening :
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzodioxole ring) influence the compound’s sigma receptor binding affinity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Strategies :
- Substituent Variation : Replace the bromophenyl group with fluorophenyl or methoxyphenyl groups to assess steric/electronic effects.
- Binding Assays :
- σ₁ Receptor Antagonism : Use guinea pig brain membrane preparations with [³H]-(+)-pentazocine as a radioligand. Compare IC₅₀ values (nM) across analogs .
Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
Q. What analytical challenges arise in assessing the purity of 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol, and how can they be resolved?
Methodological Answer:
- Challenges :
- Hydroscopicity : The compound may absorb moisture, altering observed melting points.
- Chromatographic Co-elution : Impurities with similar polarity may co-elute in HPLC.
- Solutions :
- Purity Assessment :
- HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 416 [M+H]⁺) and quantify impurities <0.5% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
